9-Oxo-9H-xanthene-2-carboxylic acid

Catalog No.
S569162
CAS No.
40274-67-7
M.F
C14H8O4
M. Wt
240.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Oxo-9H-xanthene-2-carboxylic acid

CAS Number

40274-67-7

Product Name

9-Oxo-9H-xanthene-2-carboxylic acid

IUPAC Name

9-oxoxanthene-2-carboxylic acid

Molecular Formula

C14H8O4

Molecular Weight

240.21 g/mol

InChI

InChI=1S/C14H8O4/c15-13-9-3-1-2-4-11(9)18-12-6-5-8(14(16)17)7-10(12)13/h1-7H,(H,16,17)

InChI Key

JNPRWSKMJDGYAN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)C(=O)O

Synonyms

xanthone-2-carboxylic acid

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)C(=O)O

Precursor for the synthesis of other xanthenes:

9-Oxo-9H-xanthene-2-carboxylic acid can serve as a starting material for the synthesis of various other xanthene derivatives. Xanthene is the core structure of a class of organic compounds with a wide range of applications, including dyes, pharmaceuticals, and fluorescent materials. Modifying the basic xanthene structure can lead to compounds with diverse properties and functionalities. For example, a study published in the journal Dyes and Pigments describes the synthesis of novel fluorescent dyes derived from xanthone-2-carboxylic acid [].

Potential biological activities:

Limited studies suggest that 9-Oxo-9H-xanthene-2-carboxylic acid might possess certain biological activities. A study published in Molecules reported the potential anti-inflammatory and antioxidant properties of the compound []. However, further research is needed to confirm these findings and explore the potential therapeutic applications of 9-Oxo-9H-xanthene-2-carboxylic acid.

9-Oxo-9H-xanthene-2-carboxylic acid is a chemical compound with the molecular formula C14H8O4C_{14}H_{8}O_{4} and a molecular weight of 240.21 g/mol. It is characterized by a xanthene backbone, which consists of three fused aromatic rings, and contains both a carboxylic acid and a ketone functional group. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The compound's structure can be represented by its InChI key: JNPRWSKMJDGYAN-UHFFFAOYSA-N .

Typical of compounds containing carboxylic acids and ketones. These include:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions.
  • Reduction: Conversion of the ketone group to an alcohol using reducing agents such as lithium aluminum hydride.
  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of various derivatives.

The biological activity of 9-oxo-9H-xanthene-2-carboxylic acid has been explored in several studies. Notably, it exhibits:

  • CYP1A2 Inhibition: This compound has been identified as an inhibitor of the cytochrome P450 enzyme CYP1A2, which plays a crucial role in drug metabolism .
  • Antioxidant Properties: Preliminary studies suggest that this compound may possess antioxidant activity, potentially useful in combating oxidative stress-related diseases.

Several methods have been reported for the synthesis of 9-oxo-9H-xanthene-2-carboxylic acid:

  • Oxidation of Xanthene Derivatives: Starting from xanthene or its derivatives, oxidation reactions can yield the desired carboxylic acid.
  • Cyclization Reactions: Appropriate precursors can undergo cyclization under acidic or basic conditions to form the xanthene structure.
  • Reactions with Carboxylic Acid Derivatives: Utilizing carboxylic acid derivatives in the presence of catalysts can facilitate the formation of 9-oxo-9H-xanthene-2-carboxylic acid.

The applications of 9-oxo-9H-xanthene-2-carboxylic acid span multiple fields:

  • Fluorescent Dyes: Due to its unique structure, it may be used in the development of fluorescent dyes for biological imaging.
  • Pharmaceuticals: Its inhibitory effects on cytochrome P450 enzymes make it a candidate for drug development, particularly in optimizing pharmacokinetics.
  • Organic Synthesis: The compound serves as an intermediate in the synthesis of other complex organic molecules.

Interaction studies involving 9-oxo-9H-xanthene-2-carboxylic acid have highlighted its potential as a pharmacological agent. The compound's ability to inhibit specific enzymes suggests possible interactions with various biological pathways, warranting further investigation into its therapeutic potential.

Several compounds share structural similarities with 9-oxo-9H-xanthene-2-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Methyl 4-oxochroman-7-carboxylate41118-21-20.93
5-Hydroxy-7-(methylsulfanyl)-9-oxo-9H-xanthene-2-carboxylic acid124398190.90
7-Isopropoxy-3-phenyl-4H-chromen-4-one35212-22-70.87
4-Oxo-4H-chromene-3-carbaldehyde17422-74-10.87
(2-Ethylbenzofuran-3-yl)(4-hydroxyphenyl)methanone1477-19-60.87

These compounds exhibit varying degrees of similarity based on structural features, but each possesses unique properties that differentiate them from 9-oxo-9H-xanthene-2-carboxylic acid.

XLogP3

3.1

LogP

3.12 (LogP)

Other CAS

40274-67-7

Wikipedia

Xanthone-2-carboxylic acid

Dates

Last modified: 08-15-2023

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